molecular formula C12H10BrNO3 B13817249 3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione CAS No. 23019-43-4

3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione

Cat. No.: B13817249
CAS No.: 23019-43-4
M. Wt: 296.12 g/mol
InChI Key: WJIXMAZAUWXCNA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione is a chemical compound with the CAS Registry Number 23019-43-4 . Its molecular formula is C12H10BrNO3, and it has a molecular weight of 296.12 g/mol . Calculated properties include a density of approximately 1.609 g/cm³ and a boiling point of 449.575°C at 760 mmHg . This compound is part of the 1H-pyrrole-2,5-dione family of chemicals, a core structure noted in scientific research for its potential in modulating stem cell differentiation . Specifically, derivatives containing the 1H-pyrrole-2,5-dione moiety have been investigated for their ability to induce the differentiation of mesenchymal stem cells into functional endothelial cells, which shows promise for research in vascular injury and restenosis models . The compound should be handled by trained professionals and stored according to safe laboratory practices. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

23019-43-4

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

3-(4-bromophenyl)-4-ethoxypyrrole-2,5-dione

InChI

InChI=1S/C12H10BrNO3/c1-2-17-10-9(11(15)14-12(10)16)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,15,16)

InChI Key

WJIXMAZAUWXCNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)NC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione

Stepwise Synthesis Overview

The synthesis of this compound generally involves two main stages:

  • Step 1: Preparation of 3-(4-bromophenyl)-1H-pyrrole-2,5-dione (the bromophenyl-substituted maleimide core).
  • Step 2: Introduction of the ethoxy group at the 4-position via reaction with ethyldiazoacetate or related reagents.

Detailed Synthetic Procedure

Preparation of 3-(4-bromophenyl)-1H-pyrrole-2,5-dione (Intermediate)
  • Reagents and Conditions:

    • 4-Bromoaniline (starting material)
    • Hydrochloric acid (37%)
    • Sodium nitrite (NaNO2)
    • Maleimide
    • Sodium acetate
    • Copper(II) chloride (CuCl2)
    • Solvents: Water and acetone
    • Temperature: 0 to 20 °C
    • pH adjustment to 3–3.5
  • Procedure:

    • A solution of hydrochloric acid in water is added to 4-bromoaniline at room temperature with vigorous stirring, forming a precipitate.
    • The mixture is cooled to 0 °C, and sodium nitrite solution is added dropwise to form the diazonium salt.
    • Maleimide dissolved in acetone is added dropwise at 0 °C.
    • The pH is adjusted to 3–3.5 by adding sodium acetate.
    • Copper(II) chloride is added to catalyze the reaction.
    • The mixture is stirred at 0 °C for 1 hour and then overnight at room temperature.
    • Acetone is removed under reduced pressure; the residue is filtered and dried to obtain crude 3-(4-bromophenyl)-1H-pyrrole-2,5-dione.
  • Yield and Purification:

    • Yield: Approximately 57%
    • Purification by column chromatography (silica gel, ethyl acetate/petroleum ether 4:6)
    • Product: Yellow solid
    • Molecular ion peak in mass spectrometry (ESIMS) at m/z 252.3 (M+1) confirms the compound identity.
Introduction of the Ethoxy Group: Preparation of this compound
  • Reagents and Conditions:

    • 3-(4-bromophenyl)-1H-pyrrole-2,5-dione (from Step 1)
    • Ethyldiazoacetate
    • Solvent: Toluene
    • Temperature: Reflux
    • Reaction time: 18 hours
  • Procedure:

    • The intermediate 3-(4-bromophenyl)-1H-pyrrole-2,5-dione is dissolved in toluene.
    • Ethyldiazoacetate is added to the solution.
    • The mixture is heated to reflux for 18 hours.
    • After completion (monitored by TLC), the solvent is removed under reduced pressure.
    • The crude product is purified by column chromatography (silica gel, ethyl acetate/petroleum ether 4:6) to yield the ethoxy-substituted product.
  • Yield and Characterization:

    • Yield: Approximately 57%
    • Product: Yellow solid
    • ESIMS molecular ion peak at m/z 338.7 (M+1) consistent with the ethoxy substitution.

Summary Table of Preparation Methods

Step Compound Prepared Reagents & Conditions Yield (%) Notes
1 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione 4-Bromoaniline, HCl, NaNO2, maleimide, sodium acetate, CuCl2; water/acetone; 0–20 °C; pH 3–3.5 ~57 Diazonium salt formation and coupling with maleimide; purified by column chromatography.
2 This compound Ethyldiazoacetate, toluene, reflux for 18 h ~57 Ethoxy group introduced by reaction with ethyldiazoacetate; purified by column chromatography.

Analytical Data Supporting the Preparation

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

The compound has been extensively studied for its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies.

  • Anticancer Activity : Research indicates that derivatives of 3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds derived from this structure showed high activity against human liver cancer (HepG-2) and breast cancer cells (MCF-7), outperforming established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The unique chemical structure allows these compounds to interact with biological targets effectively. They can induce apoptosis in cancer cells and inhibit cell proliferation, making them promising candidates for further drug development .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide.

  • Pesticidal Properties : The compound's derivatives have shown efficacy in protecting crops from pests while minimizing environmental impact. Studies are ongoing to evaluate their effectiveness and safety profiles compared to traditional agrochemicals .

Material Science

The properties of this compound make it suitable for applications in material science.

  • Advanced Materials : Researchers are exploring the use of this compound in developing advanced materials such as polymers and coatings. Its thermal and mechanical characteristics can be tailored for specific applications, enhancing the performance of materials used in various industrial processes .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDerivatives showed significant cytotoxicity against HepG-2 and MCF-7 cell lines.
Mechanism of ActionInduced apoptosis and inhibited proliferation in cancer cells.
Agricultural ChemistryPotential use as an effective pesticide with lower environmental impact.
Material ScienceInvestigated for creating advanced polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Dione Derivatives with Bromophenyl Substituents

The following table summarizes key analogs and their properties:

Compound Name Substituents Bioactivity/Properties Synthesis Yield (if reported) Reference ID
3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2,5-dione (1c) 3-(4-Bromophenyl), 1-methyl No reported bioactivity; synthesized via (COCl)₂ and CH₂Cl₂/t-BuOH 87% (isolated)
3-(4-Bromophenyl)-1H-pyrrole-2,5-dione 3-(4-Bromophenyl), 1-H Structural analog; no bioactivity data Not reported
1-(2-Bromophenyl)-1H-pyrrole-2,5-dione 1-(2-Bromophenyl) High structural similarity (positional isomer) Not reported
3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione (target) 3-(4-Bromophenyl), 4-ethoxy Hypothesized enhanced lipophilicity Not reported N/A

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound likely increases steric bulk and lipophilicity compared to methyl or hydrogen substituents in analogs like 1c . This modification could improve bioavailability but may reduce solubility in aqueous media.
  • Synthetic Feasibility: The synthesis of 1c via dichloromethane and tert-butanol suggests that similar methods could be adapted for the target compound, though ethoxy substitution may require alternative reagents (e.g., ethanol derivatives) .

Bromophenyl-Containing Heterocycles with Bioactivity

Anti-inflammatory Oxadiazoles
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% activity under the same conditions .

The pyrrole-dione core may offer distinct electronic properties compared to oxadiazoles, influencing target binding .

Antiviral Diketopiperazines
  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (6) : IC₅₀ = 28.9 ± 2.2 μM against H1N1 .
  • Albonoursin (7): IC₅₀ = 6.8 ± 1.5 μM against H1N1 .

However, the rigidity of the pyrrole-dione core may limit conformational flexibility compared to diketopiperazines, impacting bioactivity .

Biological Activity

3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione is a synthetic compound belonging to the pyrrole family, characterized by its unique molecular structure and promising biological activities. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNO3. It features a bromophenyl group and an ethoxy substituent attached to the pyrrole ring, which contributes to its reactivity and biological activity. The compound's structural characteristics include:

  • Pyrrole core with two carbonyl functionalities at positions 2 and 5.
  • Bromine substituent that may enhance biological interactions compared to other derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against human liver cancer cell lines (HepG2). The mechanism of action is believed to involve interactions with cellular targets that modulate cancer cell growth and survival pathways.

Case Study: HepG2 Cell Line

A study demonstrated that this compound effectively inhibited the growth of HepG2 cells. The inhibition was assessed using the MTT assay, revealing that the compound has a GI50 (the concentration required to inhibit cell growth by 50%) in the low micromolar range.

CompoundCell LineGI50 (μM)Mechanism of Action
This compoundHepG2~5.0Modulation of growth pathways

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown potential antimicrobial and anti-inflammatory effects. These properties suggest its utility in treating infections and inflammatory diseases.

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains using standard broth microdilution methods. Results indicated that it possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in pharmacology:

  • Anticancer Agent : Further development as a targeted therapy for liver cancer.
  • Antimicrobial Agent : Potential use in developing new antibiotics.
  • Anti-inflammatory Agent : Possible applications in treating inflammatory diseases.

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